N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(thiophen-2-yl)acetamide
Description
This compound features a 2,3-dihydroindole core acylated with a 2,2-dimethylpropanoyl group at the 1-position and a 2-(thiophen-2-yl)acetamide substituent at the 6-position. Though direct pharmacological data are unavailable, structural analogs suggest possible applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic systems .
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-19(2,3)18(23)21-9-8-13-6-7-14(11-16(13)21)20-17(22)12-15-5-4-10-24-15/h4-7,10-11H,8-9,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMVNOIWIJVOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(thiophen-2-yl)acetamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, synthesis, and implications for drug development.
Molecular Information:
- Molecular Formula: C20H23N3O3
- Molecular Weight: 353.4 g/mol
- CAS Number: 1058489-95-4
The compound features an indole ring structure, which is significant in many biological systems, and a thiophene moiety that may enhance its pharmacological properties.
Pharmacological Properties
This compound exhibits a range of biological activities that suggest its potential as a therapeutic agent:
-
Antimicrobial Activity:
- Studies have shown that compounds with indole structures can exhibit antimicrobial properties. The presence of the thiophene ring may further enhance this activity due to its electron-rich nature, which can interact with microbial cell membranes.
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Anticancer Effects:
- Preliminary research indicates that this compound may inhibit cancer cell proliferation. The indole derivatives are known to have anti-cancer properties by inducing apoptosis in various cancer cell lines.
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Anti-inflammatory Activity:
- The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
-
Antidiabetic Potential:
- Some studies have suggested that compounds similar to this one may improve insulin sensitivity and glucose uptake in muscle cells, indicating potential use in diabetes management.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Antimicrobial Testing | Effective against Gram-positive and Gram-negative bacteria. |
| Cytotoxicity Assays | Induced apoptosis in cultured cancer cells (e.g., HeLa cells). |
| Inflammatory Response | Reduced levels of TNF-alpha and IL-6 in macrophage cultures. |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available indole derivatives. Key steps include:
- Formation of the Indole Derivative: Utilizing appropriate reagents to create the indole core.
- Acylation Reaction: Introducing the 2,2-dimethylpropanoyl group through acylation techniques.
- Thiophene Attachment: Incorporating the thiophene moiety via coupling reactions.
Future Directions
Given the promising biological activities exhibited by this compound, future research should focus on:
- Mechanistic Studies: Understanding the molecular mechanisms underlying its pharmacological effects.
- Clinical Trials: Progressing towards clinical trials to evaluate safety and efficacy in humans.
- Structure-Activity Relationship (SAR) Studies: Investigating modifications to enhance potency and selectivity for specific targets.
Comparison with Similar Compounds
Structural Features
The compound is distinguished by its dihydroindole-thiophene-acetamide framework. Key comparisons include:
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Replaces the dihydroindole with a cyano-thiophene group.
- 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a thiazole ring instead of thiophene and lacks the dihydroindole scaffold.
- N-(Benzothiazole-2-yl)-2-phenylacetamide derivatives (): Benzothiazole rings confer rigidity and π-stacking capacity, differing from the thiophene’s electron-rich nature. Substituents like nitro or methoxy groups in these analogs modulate solubility and reactivity .
Spectroscopic Characterization
The target compound’s spectral profile would align with typical acetamide C=O (1670–1680 cm⁻¹) and N–H (3260–3300 cm⁻¹) stretches. Thiophene protons are expected near 6.8–7.5 ppm in ¹H NMR, similar to related structures .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Synthesis Method | Potential Application |
|---|---|---|---|---|
| Target Compound | Dihydroindole + thiophene | 2,2-Dimethylpropanoyl, thiophene | Amide coupling | Pharmaceuticals |
| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Thiophene + cyanothiophene | Cyano, thiophene | Acid chloride activation | Not specified |
| 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide | Thiazole + methylphenyl | Methylphenyl, thiazole | Not detailed | Antibiotic research |
| N-(6-Nitrobenzothiazol-2-yl)-3-phenylpropanamide | Benzothiazole + phenyl | Nitro, phenyl | Substitution reaction | Agrochemicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
